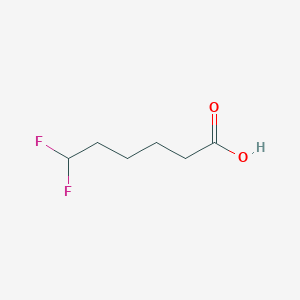

6,6-Difluorohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 6,6-Difluorohexanoic acid consists of a chain of six carbon atoms, with two fluorine atoms attached to the sixth carbon atom . The compound also contains a carboxyl group (–COOH) at one end of the carbon chain .It has a storage temperature of 4 degrees Celsius . The compound is amphipathic, with a hydrophilic carboxyl group and a hydrophobic carbon chain .

Scientific Research Applications

Environmental Impact and Degradation

Studies on PFAS, including compounds similar to 6,6-Difluorohexanoic acid, emphasize their environmental persistence and the challenges associated with their degradation. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these precursors, including their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic degradation processes. This research is crucial for understanding the environmental behavior of PFAS and developing strategies for mitigating their impact【Liu & Avendaño, 2013】(https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt).

Toxicity and Human Health Risks

The toxicity and health risks associated with PFAS exposure have been extensively studied. Perfluorohexanoic acid (PFHxA), closely related to 6,6-Difluorohexanoic acid, has been assessed for its toxicity, indicating non-carcinogenicity, non-genotoxicity, and a lack of selective reproductive or developmental toxicity. This data is pivotal for understanding the potential human health risks associated with exposure to fluorotelomer-based substances, including PFHxA and by extension, compounds like 6,6-Difluorohexanoic acid【Luz et al., 2019a】(https://consensus.app/papers/perfluorohexanoic-acid-toxicity-part-development-health-luz/d0f4d40992fd5bec8f6c77ecf43e63c5/?utm_source=chatgpt).

Treatment and Remediation Technologies

The persistence of PFAS in the environment necessitates the development of effective treatment and remediation technologies. Espana et al. (2015) critically reviewed existing methods for removing PFOS and PFOA from water, emphasizing the potential of activated carbon and the limitations of conventional treatment technologies. This review aids in identifying promising remediation technologies for PFAS compounds, including 6,6-Difluorohexanoic acid【Espana et al., 2015】(https://consensus.app/papers/treatment-technologies-perfluorooctanesulfonate-pfos-espana/951a2bce037c5c12af59b2735d60bcaa/?utm_source=chatgpt).

Safety and Hazards

The safety information for 6,6-Difluorohexanoic acid indicates that it is classified under GHS05 and GHS07 pictograms, with a signal word of "Danger" . Hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name |

6,6-difluorohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c7-5(8)3-1-2-4-6(9)10/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRLNCDJBVPRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2601003.png)

![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)

![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide](/img/structure/B2601010.png)